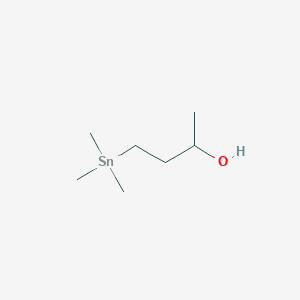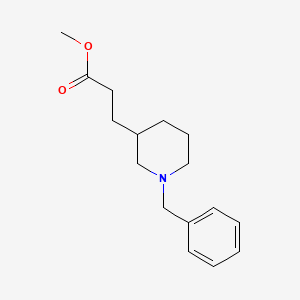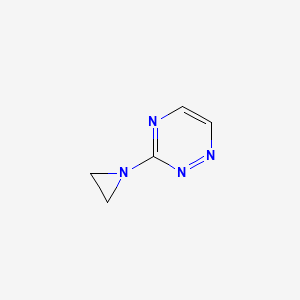
2-Butanol, 4-(trimethylstannyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butanol, 4-(trimethylstannyl)- is an organic compound with the molecular formula C7H18OSn It is a derivative of 2-butanol where a trimethylstannyl group is attached to the fourth carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanol, 4-(trimethylstannyl)- typically involves the reaction of 2-butanol with trimethyltin chloride in the presence of a base. The reaction conditions often include an inert atmosphere and a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The general reaction can be represented as follows:
2-Butanol+Trimethyltin chloride→2-Butanol, 4-(trimethylstannyl)-+HCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the relatively small scale of production. the general principles of organotin chemistry and the use of standard organic synthesis techniques would apply.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butanol, 4-(trimethylstannyl)- can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different organotin derivatives.
Substitution: The trimethylstannyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield butanone, while substitution reactions can produce various organotin compounds.
Applications De Recherche Scientifique
2-Butanol, 4-(trimethylstannyl)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organotin compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of 2-Butanol, 4-(trimethylstannyl)- involves its interaction with various molecular targets. The trimethylstannyl group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Butanol: A structural isomer without the trimethylstannyl group.
1-Butanol: Another isomer with the hydroxyl group on the first carbon.
tert-Butanol: A tertiary alcohol with different reactivity and properties.
Uniqueness
2-Butanol, 4-(trimethylstannyl)- is unique due to the presence of the trimethylstannyl group, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where other butanol derivatives may not be suitable.
Propriétés
Numéro CAS |
53044-15-8 |
|---|---|
Formule moléculaire |
C7H18OSn |
Poids moléculaire |
236.93 g/mol |
Nom IUPAC |
4-trimethylstannylbutan-2-ol |
InChI |
InChI=1S/C4H9O.3CH3.Sn/c1-3-4(2)5;;;;/h4-5H,1,3H2,2H3;3*1H3; |
Clé InChI |
CVKBOLGRKYLKIQ-UHFFFAOYSA-N |
SMILES canonique |
CC(CC[Sn](C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(Bromomethyl)-2-azaspiro[4.4]nonane](/img/structure/B13947608.png)


![7-(Bromomethyl)-2-ethyl-2-azaspiro[4.4]nonane](/img/structure/B13947620.png)
![3-[(1-Bromoprop-2-en-1-yl)oxy]propane-1,2-diol](/img/structure/B13947622.png)
![2-Amino-1-(7-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)-3-methylbutan-1-one](/img/structure/B13947637.png)

![13-methyl-2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaene](/img/structure/B13947644.png)





